molecular formula C14H11Cl2F3N4O3S B2920658 3-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfamoyl)-1-(4-chlorophenyl)urea CAS No. 2085690-45-3

3-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfamoyl)-1-(4-chlorophenyl)urea

Cat. No. B2920658
CAS RN: 2085690-45-3
M. Wt: 443.22
InChI Key: FGZAVAVLTNFGCW-UHFFFAOYSA-N
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Description

This compound is a derivative of trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure . To develop compounds with unique biological properties, hydrogen is commonly replaced with fluorine .


Physical And Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Scientific Research Applications

Electronic and Optical Properties

A computational study on a related chalcone derivative, 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, highlighted significant electro-optic properties, revealing potential applications in nonlinear optics and optoelectronic device fabrications. The material exhibited superior properties, including a high HOMO-LUMO gap and exceptional static and dynamic polarizability, suggesting its utility in advanced optical technologies (Shkir et al., 2018).

Crystal Structure Analysis

Research on chlorfluazuron, a structurally related benzoylphenylurea insecticide, provided insights into its crystal structure, revealing specific intermolecular interactions that contribute to its stability and potential interaction mechanisms. This understanding is crucial for the development of new compounds with enhanced efficacy and stability (Cho et al., 2015).

Metal Ion Binding

Studies on mixed N,S-donor 2-ureidopyridine ligands have demonstrated their capability to bind metal ions through coordination and hydrogen bonding interactions. This property is valuable in the design of new materials for ion sensing and separation applications (Qureshi et al., 2009).

Anion Coordination Chemistry

Research on protonated urea-based ligands has revealed their ability to form adducts with inorganic oxo-acids, showcasing a versatile platform for the development of new materials for anion recognition and sensing technologies (Wu et al., 2007).

Nonlinear Optical Material Synthesis

Synthesis and characterization of a novel organic nonlinear optical material, 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, have shown high second harmonic generation efficiency. These materials are promising for nonlinear optical device applications due to their high efficiency and thermal stability (Menezes et al., 2014).

Antibacterial Applications

Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized, demonstrating high antibacterial activities. These findings are crucial for the development of new antibacterial agents and highlight the versatility of urea derivatives in medicinal chemistry (Azab et al., 2013).

Safety and Hazards

While specific safety and hazards information for “3-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfamoyl)-1-(4-chlorophenyl)urea” is not available, it’s important to note that handling of similar compounds should be done with care. For instance, 3-Chloro-5-(trifluoromethyl)pyridine is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, indicating that it can cause serious eye irritation, skin irritation, and may be harmful if swallowed .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, it is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

1-(4-chlorophenyl)-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylsulfamoyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2F3N4O3S/c15-9-1-3-10(4-2-9)22-13(24)23-27(25,26)21-7-12-11(16)5-8(6-20-12)14(17,18)19/h1-6,21H,7H2,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGZAVAVLTNFGCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NS(=O)(=O)NCC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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